N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzimidazole core substituted with dichloro and ethoxy groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide typically involves the reaction of 2-aminobenzimidazole with 3,5-dichloro-2-ethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole core can participate in redox reactions, potentially altering its electronic properties and biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include substituted benzimidazole derivatives with various functional groups.
Oxidation and Reduction: Products may include oxidized or reduced forms of the benzimidazole core.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and antiparasitic activities.
Medicine: Investigated for its potential as an anticancer agent and as a modulator of biological pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to proteins or enzymes, potentially inhibiting their activity. For example, it may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and influencing glucose metabolism . Additionally, the compound may interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-N’-benzyl propionamidine
- N-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl derivatives
- 2-(1H-benzimidazol-2-yl)-N-(5-methyl-3-isoxazolyl)-benzamides
Uniqueness
N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide is unique due to the presence of both dichloro and ethoxy substituents on the benzene ring. These substituents can significantly influence the compound’s electronic properties, reactivity, and biological activity. Compared to other benzimidazole derivatives, this compound may exhibit enhanced antimicrobial or anticancer properties due to its specific structural features .
Properties
CAS No. |
81268-69-1 |
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Molecular Formula |
C16H13Cl2N3O2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3,5-dichloro-2-ethoxybenzamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-2-23-14-10(7-9(17)8-11(14)18)15(22)21-16-19-12-5-3-4-6-13(12)20-16/h3-8H,2H2,1H3,(H2,19,20,21,22) |
InChI Key |
ZSYJRRQUQLNWGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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